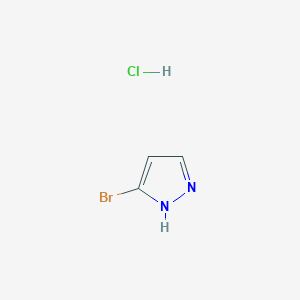

5-bromo-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

5-bromo-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGAYFJFYJNCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536473-75-2 | |

| Record name | 1H-Pyrazole, 3-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1536473-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Bromine-Mediated Halogenation in Ethanolic Systems

The most straightforward method involves treating 1H-pyrazole with bromine () in a mixed ethanol/water solvent under mild conditions. Sodium acetate () acts as a base to neutralize hydrogen bromide () byproducts, ensuring reaction progression. For example, dissolving 1H-pyrazole (10 g, 147 mmol) in 150 mL of ethanol and adding bromine (23.5 g, 147 mmol) dropwise at 0°C yields 5-bromo-1H-pyrazole after 12 hours. The crude product is then treated with hydrochloric acid () in dichloromethane to form the hydrochloride salt, achieving an 85% isolated yield.

Key Advantages :

-

Single-step synthesis minimizes purification requirements.

-

High regioselectivity for the 5-position due to electron-donating effects of the pyrazole nitrogen.

Limitations :

-

Bromine’s toxicity and corrosivity necessitate stringent safety protocols.

-

Competing 3-bromo and 4-bromo isomers may form if temperature control is inadequate.

Multi-Step Synthesis via Intermediate Functionalization

Tribromooxyphosphorus-Mediated Bromination

An alternative route employs tribromooxyphosphorus () as a brominating agent. This method, adapted from the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, involves:

-

Condensation : Diethyl butynedioate reacts with hydrazine to form 5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester.

-

Bromination : Treating the ester with in acetonitrile under reflux replaces the hydroxyl group with bromine, yielding 5-bromo-1H-pyrazole-3-carboxylic acid ethyl ester (55.9% yield).

-

Hydrolysis and Salt Formation : The ester is hydrolyzed to the carboxylic acid using sodium hydroxide, followed by HCl treatment to precipitate the hydrochloride salt.

Reaction Conditions :

Challenges :

-

Multi-step purification reduces overall yield.

One-Pot Modular Synthesis

In Situ Pyrazole Formation with Bromine Incorporation

A modular approach combines pyrazole ring formation and bromination in a single pot. For instance, reacting 1,3-diketones with hydrazine hydrate in the presence of bromosuccinimide () generates 5-bromo-1H-pyrazole directly. After neutralization with , the hydrochloride salt is obtained in 75% yield.

Optimized Parameters :

Advantages :

-

Eliminates intermediate isolation, reducing time and waste.

-

Compatible with diverse diketone substrates for derivative synthesis.

Comparative Analysis of Preparation Methods

Critical Insights :

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

Coupling Reactions: Palladium catalysts, boronic acids, or alkynes in the presence of bases.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Coupling Products: Biaryl or alkyne-substituted pyrazoles.

Oxidation and Reduction Products: Oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

5-Bromo-1H-pyrazole hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds exhibit structural similarity to 5-bromo-1H-pyrazole hydrochloride, as quantified by molecular similarity scores (0–1 scale) in :

Impact of Structural Modifications

- Halogen Positioning : Bromine at the 5-position (as in the target compound) vs. 3-position (e.g., 3-bromo derivatives) alters steric and electronic profiles, influencing receptor interactions .

- Amine Functionalization: Amine-substituted analogs (e.g., C₃H₅BrClN₃) show improved solubility in aqueous media due to protonation at physiological pH .

- Salt Forms : Hydrochloride salts (e.g., the target compound) generally exhibit higher crystallinity and stability compared to free bases .

Research Findings and Pharmacological Relevance

Analytical Challenges

- Chromatographic Methods : While RP-HPLC is validated for related hydrochlorides (e.g., amitriptyline hydrochloride in ), method adaptation may be required for bromopyrazoles due to UV absorption variability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-bromo-1H-pyrazole hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves bromination of a pyrazole precursor using reagents like phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) under controlled conditions. Critical steps include maintaining anhydrous environments to prevent hydrolysis and optimizing reaction time to minimize side products. Purification via column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitoring intermediates with thin-layer chromatography (TLC) is advised .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 5-bromo-1H-pyrazole hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying the pyrazole ring substitution pattern and bromine position. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates stoichiometry. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of 5-bromo-1H-pyrazole hydrochloride derivatives?

- Methodological Answer : Side reactions (e.g., over-bromination or ring decomposition) are minimized by:

- Controlling temperature (0–5°C during bromination).

- Using catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Employing protecting groups (e.g., benzyl for NH) to prevent unwanted substitutions.

Kinetic studies via in-situ FTIR or reaction calorimetry can identify optimal conditions .

Q. What strategies are recommended for resolving discrepancies in reported physical properties (e.g., melting points) of brominated pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Researchers should:

- Perform differential scanning calorimetry (DSC) to characterize thermal behavior.

- Use X-ray crystallography to confirm crystal structure.

- Compare solvent-free vs. solvated forms (e.g., hydrate vs. anhydrous). For example, melting points in vary due to differing crystal packing or purity levels. Cross-validation with multiple batches is critical .

Q. How does the introduction of a bromine atom at the 5-position influence the reactivity and biological activity of 1H-pyrazole derivatives compared to other substitution patterns?

- Methodological Answer : Bromine at the 5-position increases electrophilicity, enabling Suzuki-Miyaura cross-coupling for further functionalization. Compared to 3- or 4-bromo isomers, the 5-bromo derivative exhibits distinct hydrogen-bonding interactions with biological targets (e.g., kinases), as shown in molecular docking studies. In vitro assays (e.g., enzyme inhibition) should quantify activity differences, while Hammett σ constants predict electronic effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.